Imatinib Meta-methyl-piperazine Impurity-d3 Imatinib Meta-methyl-piperazine Impurity-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC18477134
InChI: InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
SMILES:
Molecular Formula: C29H31N7O
Molecular Weight: 496.6 g/mol

Imatinib Meta-methyl-piperazine Impurity-d3

CAS No.:

Cat. No.: VC18477134

Molecular Formula: C29H31N7O

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Imatinib Meta-methyl-piperazine Impurity-d3 -

Specification

Molecular Formula C29H31N7O
Molecular Weight 496.6 g/mol
IUPAC Name N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide
Standard InChI InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
Standard InChI Key HIPOQAXTOUMJRW-BMSJAHLVSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCN(CC1)CC2=CC(=CC=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Introduction

Structural Elucidation and Isotopic Characteristics

Molecular Architecture

Imatinib Meta-methyl-piperazine Impurity-d3 features a benzamide backbone linked to a 4-methylpiperazine-d<sub>3</sub> group and a pyridinyl-pyrimidine amine moiety. The deuterium atoms are specifically incorporated into the methyl group attached to the piperazine nitrogen, as shown in its IUPAC name:
4-{[4-(<sup>2</sup>H<sub>3</sub>)Methyl-1-piperazinyl]methyl}-N-(3-methyl-4-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}phenyl)benzamide .

Table 1: Comparative Structural Features of Imatinib and Its Impurities

CompoundMolecular FormulaMolecular Weight (g/mol)Key Distinction
ImatinibC<sub>29</sub>H<sub>31</sub>N<sub>7</sub>O493.60Parent drug, non-deuterated
Imatinib Meta-methyl-piperazine ImpurityC<sub>29</sub>H<sub>31</sub>N<sub>7</sub>O493.60Non-deuterated impurity analogue
Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub>C<sub>29</sub>H<sub>28</sub>D<sub>3</sub>N<sub>7</sub>O496.63Deuterated methyl group on piperazine

The deuterium substitution introduces a mass shift of +3 Da, facilitating distinction from non-deuterated species in mass spectrometric analyses .

Physicochemical Properties

Key properties include:

  • Density: 1.3 ± 0.1 g/cm³

  • LogP: 1.53, indicating moderate lipophilicity

  • Refractive Index: 1.672

The deuterated methyl group minimally alters bulk physicochemical properties compared to non-deuterated analogues but significantly impacts spectroscopic signatures.

Synthetic Pathways and Optimization

Synthesis Strategy

The preparation of Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub> involves a multi-step sequence:

  • Methylation with Deuterated Reagents: Piperazine is methylated using deuterated methyl iodide (CD<sub>3</sub>I) to introduce the -CD<sub>3</sub> group .

  • Coupling Reactions: The deuterated piperazine intermediate is coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine via carbodiimide-mediated amide bond formation (e.g., using DIC and HOBt) .

  • Salt Formation: The final product is isolated as a salt (e.g., mesylate) to enhance stability .

Critical Reaction Parameters:

  • Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile for optimal solubility .

  • Molar Ratios: 1:2.0–3.0 (piperazine derivative:amine) .

  • Catalysts: DIPEA (N,N-diisopropylethylamine) to neutralize HCl byproducts .

Challenges in Synthesis

  • Isotopic Purity: Ensuring >98% deuterium incorporation requires stringent control of methylation conditions .

  • Byproduct Formation: Competing reactions at other nitrogen sites necessitate selective protection/deprotection strategies .

Analytical Applications in Pharmaceutical Research

Mass Spectrometric Tracking

The +3 Da mass shift enables unambiguous identification of Imatinib Meta-methyl-piperazine Impurity-d<sub>3</sub> in:

  • Pharmacokinetic Studies: Quantifying impurity levels in plasma and urine.

  • Metabolic Profiling: Differentiating impurity-derived metabolites from parent drug metabolites.

Nuclear Magnetic Resonance (NMR) Characterization

  • <sup>1</sup>H NMR: The -CD<sub>3</sub> group eliminates proton signals at ~2.3 ppm (CH<sub>3</sub>), simplifying spectral interpretation .

  • <sup>13</sup>C NMR: Deuterium-induced isotopic splitting confirms substitution sites .

Case Study:

A 2024 study utilized 35Cl NMR to probe chloride ion interactions in similar deuterated compounds, revealing hydrogen bonding patterns critical for crystallization .

Future Directions and Challenges

Advanced Analytical Techniques

  • High-Resolution Mass Spectrometry (HRMS): Enhancing detection sensitivity for trace impurities.

  • Cryogenic NMR: Resolving structural ambiguities in complex matrices.

Synthetic Innovations

  • Continuous Flow Chemistry: Improving yield and isotopic purity .

  • Enzymatic Deuteriation: Biocatalytic methods for site-specific deuterium labeling.

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